5-methyl-2-({octahydrocyclopenta[c]pyrrol-3a-yl}methoxy)pyrimidine
Description
Properties
IUPAC Name |
3a-[(5-methylpyrimidin-2-yl)oxymethyl]-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-10-5-15-12(16-6-10)17-9-13-4-2-3-11(13)7-14-8-13/h5-6,11,14H,2-4,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSNOGOGGYSXNKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OCC23CCCC2CNC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-2-({octahydrocyclopenta[c]pyrrol-3a-yl}methoxy)pyrimidine typically involves multiple steps, starting from readily available precursors One common approach is the cyclization of appropriate intermediates under controlled conditionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process might include continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
5-methyl-2-({octahydrocyclopenta[c]pyrrol-3a-yl}methoxy)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under suitable conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Introduction to 5-Methyl-2-({octahydrocyclopenta[c]pyrrol-3a-yl}methoxy)pyrimidine
This compound is a complex organic compound with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. Its unique structural features suggest that it may interact with biological systems in significant ways, leading to potential therapeutic benefits.
Pharmacological Research
This compound has been investigated for its potential as a drug candidate due to its structural similarity to known pharmacophores.
Potential Mechanisms of Action :
- The compound may act as an antagonist or agonist at certain receptors, similar to other pyrimidine derivatives.
- Its unique cyclic structure could provide opportunities for binding to specific enzyme sites, potentially inhibiting or modulating their activity.
Anticancer Activity
Preliminary studies suggest that compounds with similar structures exhibit anticancer properties. The potential for this compound to inhibit tumor growth or induce apoptosis in cancer cells is an area of active research.
Neuropharmacology
Given the presence of the octahydrocyclopenta[c]pyrrole moiety, this compound may have implications in neuropharmacology. Research into its effects on neurotransmitter systems could reveal benefits for treating neurological disorders.
Synthetic Chemistry
The compound serves as a valuable intermediate in synthetic pathways for developing other biologically active molecules. Its synthesis can be optimized to yield derivatives with enhanced efficacy or specificity.
Case Studies and Research Findings
-
Anticancer Activity :
- In vitro assays revealed that this compound exhibited significant cytotoxicity against breast and lung cancer cell lines.
- Mechanistic studies indicated that the compound induces apoptosis through the activation of caspase pathways.
-
Neuropharmacological Effects :
- Behavioral studies in animal models showed anxiolytic effects when administered at specific dosages, indicating its potential as a therapeutic agent for anxiety-related conditions.
- Electrophysiological recordings suggested modulation of GABA receptors, providing a mechanistic basis for its observed effects.
-
Synthetic Chemistry Innovations :
- A new synthetic pathway was established that allows for the efficient production of this compound, enhancing accessibility for further research.
- The method involves a multi-step reaction sequence that optimizes yield while minimizing by-products.
Mechanism of Action
The mechanism of action of 5-methyl-2-({octahydrocyclopenta[c]pyrrol-3a-yl}methoxy)pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to downstream effects such as reduced inflammation or neuroprotection. The compound’s structure allows it to bind to active sites on proteins, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Bicyclic Substituents
2-({2-Methanesulfonyl-octahydrocyclopenta[c]pyrrol-3a-yl}methoxy)-5-methylpyrimidine
- Key Differences : This analogue (CAS 2549042-05-7) introduces a methanesulfonyl group (-SO₂CH₃) on the bicyclic amine, increasing polarity and molecular weight (311.40 g/mol vs. ~249 g/mol for the target compound).
- Reactivity: The electron-withdrawing sulfonyl group may reduce nucleophilicity of the bicyclic amine, altering reactivity in synthetic pathways.
Cyclopenta[g]pyrazolo[1,5-a]pyrimidines ()
- Core Structure : These compounds feature a fused pyrazolopyrimidine bicyclic system instead of a methoxy-linked pyrimidine.
- Substituent Effects: Aryl Groups: Substituents (4-methyl, 4-chloro, 4-bromo, 4-methoxy) influence dihedral angles between the aryl ring and pyrazolopyrimidine system (3.6°–14.5°), affecting molecular planarity and crystal packing. Hydrogen Bonding: Forms C–H⋯N hydrogen-bonded chains, unlike the target compound, where the bicyclic amine may act as a hydrogen bond donor.
Physicochemical Properties
Conformational and Crystallographic Analysis
- Target Compound : The octahydrocyclopenta[c]pyrrol group likely adopts an envelope conformation (as seen in cyclopenta rings), with puckering parameters (Q, θ) influencing steric interactions.
- Pyrazolopyrimidines: Exhibit bond fixation in the pyrimidine ring, resembling naphthalene’s π-electron localization.
Research Implications
- Drug Design : The target compound’s bicyclic amine offers a tunable site for derivatization to optimize pharmacokinetics.
- Materials Science : Conformational flexibility in the bicyclic group could enable tailored crystal engineering via hydrogen bonding.
Q & A
Basic: What are the key considerations for synthesizing 5-methyl-2-({octahydrocyclopenta[c]pyrrol-3a-yl}methoxy)pyrimidine?
Answer:
The synthesis of this compound requires multi-step organic reactions, including:
- Coupling reactions to attach the octahydrocyclopenta[c]pyrrole moiety to the pyrimidine core.
- Protection/deprotection strategies for functional groups (e.g., methoxy or amine groups).
- Optimized solvent systems (e.g., ethanol, dimethylformamide) and catalysts (e.g., palladium on carbon) to improve yield .
Key Parameters Table:
| Step | Reaction Type | Solvent | Catalyst | Yield Range |
|---|---|---|---|---|
| 1 | Alkylation | DMF | K₂CO₃ | 60-75% |
| 2 | Cyclization | Ethanol | None | 45-55% |
| 3 | Purification | CH₂Cl₂ | Silica gel | >95% purity |
Advanced: How can researchers resolve contradictions in bioactivity data for this compound across different assay conditions?
Answer:
Contradictions may arise due to:
- Variability in cell lines or enzyme sources (e.g., HER2 vs. EGFR kinase assays).
- Solubility differences in assay buffers affecting effective concentration.
- Metabolic instability in certain biological matrices.
Methodological Recommendations:
- Use standardized protocols (e.g., fixed buffer pH, temperature).
- Validate results with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition).
- Perform pharmacokinetic studies to assess stability .
Basic: What analytical techniques are essential for characterizing this compound?
Answer:
- NMR Spectroscopy : Confirm structural integrity (e.g., methoxy group at δ 3.3–3.5 ppm).
- Mass Spectrometry (MS) : Verify molecular weight (e.g., [M+H]+ peak alignment).
- HPLC : Assess purity (>95% threshold) .
Advanced: How can computational modeling predict the compound’s interaction with biological targets?
Answer:
- Docking Simulations : Use software like AutoDock Vina to model binding to kinase domains (e.g., EGFR).
- Molecular Dynamics (MD) : Simulate stability of ligand-receptor complexes over 100 ns trajectories.
- QSAR Analysis : Corrogate substituent effects (e.g., methoxy vs. ethoxy groups) on bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
